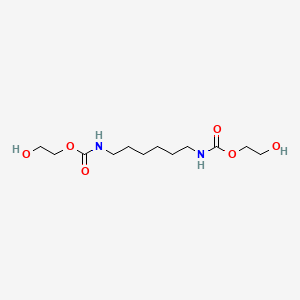![molecular formula C20H19Cl2N7O B11672343 4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11672343.png)
4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2E)-2-(2,3-二氯苄叉)肼基]-6-(吗啉-4-基)-N-苯基-1,3,5-三嗪-2-胺是一种复杂的有机化合物,其结构包含三嗪环、吗啉基和二氯苄叉部分。
准备方法
合成路线和反应条件
4-[(2E)-2-(2,3-二氯苄叉)肼基]-6-(吗啉-4-基)-N-苯基-1,3,5-三嗪-2-胺的合成通常涉及多个步骤:
二氯苄叉中间体的形成: 该步骤涉及 2,3-二氯苯甲醛与水合肼反应生成肼腙中间体。
环化形成三嗪环: 然后,肼腙中间体在碱性条件下与氰尿酰氯反应形成三嗪环。
引入吗啉基: 最后一步涉及三嗪环上氯原子的亲核取代反应,使用吗啉和苯胺得到目标化合物。
工业生产方法
该化合物的工业生产方法可能涉及对上述合成路线的优化,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
4-[(2E)-2-(2,3-二氯苄叉)肼基]-6-(吗啉-4-基)-N-苯基-1,3,5-三嗪-2-胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以生成胺衍生物。
取代: 该化合物可以发生亲核取代反应,特别是在三嗪环上。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲核取代反应通常需要碱性条件和胺类或醇类等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会生成氧化物,而还原可能会生成胺衍生物。
科学研究应用
4-[(2E)-2-(2,3-二氯苄叉)肼基]-6-(吗啉-4-基)-N-苯基-1,3,5-三嗪-2-胺具有多种科学研究应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构特征,被探索为潜在的治疗剂。
工业: 用于开发新材料和化学工艺。
作用机制
4-[(2E)-2-(2,3-二氯苄叉)肼基]-6-(吗啉-4-基)-N-苯基-1,3,5-三嗪-2-胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,改变其活性,导致各种生物效应。确切的分子靶标和途径可能因具体的应用和环境而异。
相似化合物的比较
类似化合物
2-(2,3-二氯苄叉)乙酰乙酸甲酯: 与二氯苄叉部分共享。
(2,4-二氯苄叉)丙二腈: 包含类似的二氯苄叉结构。
独特性
4-[(2E)-2-(2,3-二氯苄叉)肼基]-6-(吗啉-4-基)-N-苯基-1,3,5-三嗪-2-胺的独特性在于其结合了三嗪环、吗啉基和二氯苄叉部分。这种独特的结构赋予了该化合物特定的化学和生物学性质,使其区别于其他类似化合物。
属性
分子式 |
C20H19Cl2N7O |
|---|---|
分子量 |
444.3 g/mol |
IUPAC 名称 |
2-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19Cl2N7O/c21-16-8-4-5-14(17(16)22)13-23-28-19-25-18(24-15-6-2-1-3-7-15)26-20(27-19)29-9-11-30-12-10-29/h1-8,13H,9-12H2,(H2,24,25,26,27,28)/b23-13+ |
InChI 键 |
UROLYHVUHRWEGV-YDZHTSKRSA-N |
手性 SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)Cl)Cl)NC4=CC=CC=C4 |
规范 SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC=C3)Cl)Cl)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11672264.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11672272.png)
![2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672285.png)
![(5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672289.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672295.png)
![[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B11672303.png)

![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672321.png)
![(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672325.png)
![N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11672327.png)
![5-bromo-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11672328.png)
![ethyl 2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11672333.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672336.png)
![ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672351.png)
